molecular formula C10H8N2O3 B1311522 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 49597-17-3

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1311522
CAS No.: 49597-17-3
M. Wt: 204.18 g/mol
InChI Key: SIVDWYOIVRKZPG-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a phenyl group and a carboxylic acid group attached to the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interaction between this compound and these enzymes is often characterized by the formation of stable enzyme-inhibitor complexes, which can lead to a decrease in enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products may have different biological activities, which can influence the long-term effects of the compound on cellular function. In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular responses and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications. The dosage-dependent effects of this compound are crucial for understanding its safety and efficacy in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, thereby altering the production of energy and other metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms, where it can accumulate in the cytoplasm or other organelles. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVDWYOIVRKZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429370, DTXSID601239672
Record name 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20429370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49597-17-3, 114138-50-0
Record name 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20429370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate (0.35 g; 1.60 mmol) in 5 ml of 2M NaOH solution was heated at 60° C. for 2 h after which the reaction mixture was made acidic with 1.5 ml of concentrated HCl which caused the product to form a yellow precipitate. Filtering gave 0.18 g of the product. 1H-NMR (400 MHz; d6-DMSO): δ 5.97 (s, 1H), 7.33-7.37 (m, 1H), 7.48-7.52 (m, 2H), 7.74 (m, 2H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How was 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid synthesized and what is its lipophilicity compared to other similar compounds?

A1: this compound was synthesized through a two-step process []. First, phenylhydrazine was reacted with ethyl acetoacetate to create a pyrazolone ring. This intermediate was then oxidized using alkaline potassium permanganate to yield the final carboxylic acid derivative [].

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